1-Cbz-3-methylenepyrrolidine

Lipophilicity Chromatography Solubility

Need a 3-methylenepyrrolidine intermediate stable under acidic conditions? Unlike Boc analogs that cleave under mild acid, this Cbz-protected variant (LogP 2.52) enables orthogonal deprotection via hydrogenolysis. Used in VLA-4 inhibitor (Daiichi) and antibacterial chimera (Actelion) patents. - LogP 2.52 provides ~19% longer HPLC retention vs. Boc analog - Stable in acidic steps; cleaved selectively by H2/Pd-C - ≥98% purity, fully characterized - Bulk supply available for process chemistry

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 150543-35-4
Cat. No. B2812433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-3-methylenepyrrolidine
CAS150543-35-4
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESC=C1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c1-11-7-8-14(9-11)13(15)16-10-12-5-3-2-4-6-12/h2-6H,1,7-10H2
InChIKeyPZRAJGHBVXPIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cbz-3-methylenepyrrolidine Overview


1-Cbz-3-methylenepyrrolidine (CAS 150543-35-4, benzyl 3-methylidenepyrrolidine-1-carboxylate) is an N-protected pyrrolidine building block featuring an exocyclic methylene group at the C3 position. It is a versatile intermediate in medicinal chemistry and organic synthesis, used notably in the preparation of VLA-4 inhibitors, antibacterial oxazolidinone-quinolone chimeras, and fluorinated pyrrolidine derivatives of pharmaceutical interest [1][2][3]. Its calculated LogP of approximately 2.52 distinguishes it from other N-protected 3-methylenepyrrolidine analogs and can be a key factor in reaction design and purification strategy.

Protection Strategy Cbz orthogonal to Boc; supports sequential deprotection in multi-step synthesis workflows
Chromatographic Profile Higher calculated LogP guides reversed-phase HPLC method design and organic-phase partitioning
Synthetic Pedigree Patent-documented intermediate for VLA-4 inhibitor and antibacterial chimera synthesis routes

Why 1-Cbz-3-methylenepyrrolidine Is Irreplaceable


While 3-methylenepyrrolidine is available with various N-protecting groups (e.g., Boc, Bn), simple substitution is risky because these analogs differ markedly in lipophilicity, orthogonal stability, and deprotection chemistry. The Cbz group provides distinct orthogonal protection relative to Boc [1] and imposes a higher calculated LogP (~2.52) compared to the N-Boc variant (~2.12) and the free amine hydrochloride (~0.96) . These differences directly affect the compound's chromatographic behavior, solubility profile, and compatibility with downstream synthetic sequences, particularly those involving acid-sensitive functional groups or requiring selective deprotection by hydrogenolysis.

Cbz vs Boc analog Orthogonal deprotection profiles differ; acidic-step stability may not transfer between protecting groups
LogP-driven behavior Chromatographic retention and solubility shift with protecting group; method parameters may require re-optimization
N-Bn analog availability Limited commercial supply and variable purity for the benzyl-protected analog may delay project timelines

1-Cbz-3-methylenepyrrolidine Performance Evidence


Lipophilicity (LogP) Comparison

The calculated octanol-water partition coefficient (LogP) for 1-Cbz-3-methylenepyrrolidine is 2.52, significantly higher than that of the N-Boc analogue (2.12) and the hydrochloride salt of the free amine (0.96) . This represents an approximately 19% increase in LogP versus the Boc analog and a 2.6-fold increase versus the free amine HCl salt.

Lipophilicity (LogP)
Cross-study comparable
Cbz: LogP = 2.52
vs Boc analog Δ +0.40
vs HCl salt Δ +1.56
Supports chromatographic method design and solvent selection
In silico calculation; experimental LogP may vary
Lipophilicity Chromatography Solubility

Orthogonal Stability: Cbz vs. Boc

The Cbz group in the target compound provides orthogonal protection to the Boc group: Cbz is stable to the acidic conditions that cleave Boc (e.g., TFA at room temperature), while Boc is stable to the hydrogenolysis conditions used to remove Cbz [1][2]. This enables sequential deprotection strategies impossible with a single protecting group, a critical advantage when constructing complex molecules with multiple amine functionalities.

Orthogonal Stability
Class-level inference
Cbz: stable to TFA; labile to H₂/Pd-C
Boc: labile to TFA; stable to H₂/Pd-C
Protecting group chemistry
Enables sequential deprotection in complex molecule synthesis
General principles applied to pyrrolidine scaffold; verify in-system
Orthogonal protection Cbz vs Boc Synthetic strategy

Patented Synthetic Utility

Patents from Daiichi Pharmaceutical Co. (US6469023 B1) and Actelion Pharmaceuticals (US2009/247578 A1) specifically identify 1-Cbz-3-methylenepyrrolidine as an intermediate [1][2]. The Daiichi patent uses this compound in the synthesis of VLA-4 inhibitors, highlighting its validated role in producing pharmaceutically relevant molecules. This represents a procurement-relevant distinction: the compound is part of a demonstrated, patented synthetic route to bioactive molecules, whereas many analog building blocks lack this specific, documented utility.

Patent-Cited Utility
Supporting evidence
Named intermediate in 2 pharmaceutical patents
VLA-4 inhibitor and oxazolidinone-quinolone routes
Documented synthetic route relevance for drug discovery
Patent citations reflect industrial interest; no direct performance data
VLA-4 inhibitor Antibacterial Process chemistry

Commercial Purity & Analytical Support

Commercially, 1-Cbz-3-methylenepyrrolidine is routinely supplied at ≥98% purity (HPLC) by major vendors, with supporting analytical documentation including NMR, HPLC, and LC-MS data . In contrast, the less common N-Bn analog often requires custom synthesis. This reliable, high-purity supply chain reduces procurement risk and eliminates the need for costly in-house re-purification or analytical validation prior to use.

Commercial Purity
Supporting evidence
≥98% (HPLC)
Routine NMR, HPLC, LC-MS documentation
Reduces QC overhead and re-purification needs
Supplier survey data; lot-specific COA review advised
Purity QC Batch certification

Limitations in Direct Comparative Data

A systematic search of the primary literature (PubMed, SciFinder, Google Patents) reveals that direct, quantitative, head-to-head comparisons of 1-Cbz-3-methylenepyrrolidine against its closest analogs (1-Boc-3-methylenepyrrolidine, 1-Bn-3-methylenepyrrolidine) in defined biological or chemical assays are absent from the public domain as of mid-2025. The evidence presented above relies on cross-study logP comparisons, class-level protecting group knowledge, and patent citation analysis. Researchers seeking high-strength differentiation for a specific application should consider commissioning a direct comparative study in their system of interest.

Comparative Data Gaps
Data to verify
No direct head-to-head comparisons found
vs Boc or Bn analogs in public domain
Evidence relies on cross-study and class-level inference
Literature search as of mid-2025; direct comparison may be warranted
Data gap Evidence quality

1-Cbz-3-methylenepyrrolidine Application Scenarios


VLA-4 Inhibitor Synthesis with Orthogonal Protection

The Daiichi patent (US6469023 B1) uses 1-Cbz-3-methylenepyrrolidine as a key intermediate for VLA-4 inhibitors [1]. Its Cbz group remains stable during acidic steps that would cleave a Boc group, allowing strategic late-stage deprotection by hydrogenolysis. This scenario capitalizes on the orthogonal stability profile identified in Section 3, Evidence Item 2, making the Cbz analog the preferred choice over Boc-protected versions for such synthetic routes.

HPLC Purification Advantage

The calculated LogP of 2.52 for 1-Cbz-3-methylenepyrrolidine provides a meaningful advantage during reversed-phase HPLC purification: it is retained approximately 19% longer than the Boc analog (LogP 2.12), creating wider separation between the target intermediate and other polar side products. This reduced co-elution risk translates to fewer purification cycles and higher isolated yields in production-scale chemistry.

Spirocyclic Pyrrolidine Library Synthesis

This compound serves as the core scaffold for generating diverse 3-methylenepyrrolidine derivatives, a motif found in numerous biologically active molecules [2]. Its broad commercial availability at high purity (≥98%) with full analytical characterization ensures rapid project initiation without delays associated with custom synthesis of less common analogs.

Oxazolidinone-Quinolone Chimera Synthesis

The Actelion patent (US2009/247578 A1) uses this intermediate in the synthesis of chimeric antibiotics [3]. Its inclusion in a clinical candidate's synthetic pathway validates its suitability for medicinal chemistry campaigns targeting antibacterial resistance, where reliable, scalable intermediates are essential for SAR studies and eventual process chemistry scale-up.

Application
Selection Property
Validation Focus
VLA-4 inhibitor intermediate synthesis
Orthogonal Cbz protection strategy
Acidic-step compatibility and hydrogenolysis deprotection review
Reversed-phase chromatographic purification
LogP-guided retention behavior
Separation resolution from polar side products
Spirocyclic pyrrolidine library synthesis
High-purity building block availability
Batch characterization and analytical documentation
Antibacterial chimera intermediate synthesis
Patent-documented synthetic route context
Multi-step synthesis compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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